molecular formula C28H44O B13421337 Isovitamin D2 CAS No. 51744-67-3

Isovitamin D2

Cat. No.: B13421337
CAS No.: 51744-67-3
M. Wt: 396.6 g/mol
InChI Key: FCMWDJYLKCTYIU-VLOQVYPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isovitamin D2, also known as ergocalciferol, is a type of vitamin D found in food and used as a dietary supplement. It is a fat-soluble vitamin that plays a crucial role in maintaining bone health by promoting calcium absorption in the gut. Ergocalciferol is synthesized by some plants in the presence of ultraviolet B light and is commonly found in fortified foods and supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergocalciferol is synthesized through the ultraviolet irradiation of ergosterol, a compound found in fungi such as yeast and mushrooms. The process involves exposing ergosterol to ultraviolet B light, which induces a photochemical reaction that converts ergosterol to ergocalciferol .

Industrial Production Methods: In industrial settings, ergocalciferol is produced by irradiating yeast or fungi with ultraviolet B light. The irradiated material is then extracted and purified to obtain ergocalciferol. This method is efficient and allows for the large-scale production of ergocalciferol for use in dietary supplements and fortified foods .

Chemical Reactions Analysis

Types of Reactions: Ergocalciferol undergoes several types of chemical reactions, including hydroxylation and isomerization. Hydroxylation occurs in the liver and kidneys, where ergocalciferol is converted to its active forms, 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol .

Common Reagents and Conditions: The hydroxylation of ergocalciferol requires the presence of specific enzymes, such as 25-hydroxylase in the liver and 1α-hydroxylase in the kidneys. These reactions occur under physiological conditions and are essential for the activation of ergocalciferol .

Major Products Formed: The major products formed from the hydroxylation of ergocalciferol are 25-hydroxyergocalciferol and 1,25-dihydroxyergocalciferol. These active forms of vitamin D play a crucial role in calcium homeostasis and bone health .

Scientific Research Applications

Ergocalciferol has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a standard for the analysis of vitamin D content in food products. In biology, ergocalciferol is studied for its role in calcium metabolism and bone health. In medicine, it is used to treat and prevent vitamin D deficiency, rickets, and osteoporosis . Additionally, ergocalciferol is used in the food industry to fortify products such as milk, cereal, and orange juice .

Mechanism of Action

Ergocalciferol exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, the receptor undergoes a conformational change that allows it to regulate the expression of target genes involved in calcium and phosphate homeostasis. This regulation promotes the absorption of calcium in the intestines and the reabsorption of calcium in the kidneys, thereby maintaining adequate serum calcium levels .

Comparison with Similar Compounds

Ergocalciferol is often compared to cholecalciferol (vitamin D3), another form of vitamin D. Both compounds are similar in structure and function, but they differ in their sources and efficacy. Ergocalciferol is derived from plant sources and is commonly found in fortified foods, while cholecalciferol is synthesized in the skin upon exposure to sunlight and is found in animal-based foods . Studies have shown that cholecalciferol is more effective at raising and maintaining serum vitamin D levels compared to ergocalciferol .

List of Similar Compounds:
  • Cholecalciferol (Vitamin D3)
  • Alfacalcidol
  • Calcitriol

Ergocalciferol remains a valuable compound in both research and clinical settings due to its role in maintaining bone health and preventing vitamin D deficiency.

Properties

CAS No.

51744-67-3

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-13,19-20,22,25-27,29H,7-8,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,22+,25-,26+,27-,28+/m0/s1

InChI Key

FCMWDJYLKCTYIU-VLOQVYPSSA-N

Isomeric SMILES

CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O

Canonical SMILES

CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.